molecular formula C15H9FN4O7 B8094226 7-Fluoroquinoline;2,4,6-trinitrophenol

7-Fluoroquinoline;2,4,6-trinitrophenol

Cat. No.: B8094226
M. Wt: 376.25 g/mol
InChI Key: IORWOLYLOPDBDV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Molecular Architecture of 7-Fluoroquinoline Derivatives

7-Fluoroquinoline belongs to the quinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The fluorine atom at the C7 position introduces significant electronic effects, altering the compound’s reactivity and intermolecular interactions. The molecular formula C~9~H~6~FN reflects a planar structure with delocalized π-electrons across the heterocyclic system. Key structural features include:

  • Substituent Effects : Fluorine’s electronegativity (χ = 3.98) withdraws electron density via inductive effects, reducing basicity at the pyridine nitrogen compared to unsubstituted quinoline. This electron withdrawal stabilizes the aromatic system, as evidenced by its adiabatic electron affinity of 0.16 eV.
  • Synthetic Pathways : 7-Fluoroquinoline derivatives are synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For instance, 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are precursors for antimicrobial agents, where fluorine enhances membrane permeability.
Table 1: Key Physicochemical Properties of 7-Fluoroquinoline
Property Value Source
Molecular Weight 163.15 g/mol
CAS Registry Number 396-32-7
Electron Affinity 0.16 ± 0.05 eV
UV-Vis λ~max~ (Acetonitrile) 289 nm (isosbestic point)

Structural Characteristics of 2,4,6-Trinitrophenol Systems

2,4,6-Trinitrophenol (picric acid) is a polynitro aromatic compound with three nitro groups (-NO~2~) at the ortho and para positions relative to the hydroxyl group. Its high acidity (pK~a~ = 0.42) arises from resonance stabilization of the phenoxide ion and electron-withdrawing nitro groups. Structural insights include:

  • Crystal Packing : Picric acid crystallizes in the orthorhombic space group Pca2~1~ with unit cell dimensions a = 9.13 Å, b = 18.69 Å, and c = 9.79 Å. The nitro groups form hydrogen bonds with adjacent molecules, contributing to its stability and explosive properties.
  • Synthetic Routes : Industrial synthesis involves sulfonation of phenol followed by nitration with concentrated HNO~3~. This method minimizes tar formation by deactivating the aromatic ring.
Table 2: Spectral Data for 2,4,6-Trinitrophenol
Vibrational Mode Frequency (cm⁻¹) Assignment
ν(O-H) 3108 O-H stretch
ν~asym~(NO~2~) 1630 Asymmetric NO~2~ stretch
ν~sym~(C-N) 1341 C-N stretch
δ(C-H) 703 Out-of-plane bend

Comparative Electronic Configuration Analysis

The electronic structures of 7-fluoroquinoline and picric acid are governed by substituent effects and aromatic conjugation:

  • 7-Fluoroquinoline :

    • The fluorine atom induces a partial positive charge at C7, enhancing electrophilic substitution reactivity at C5 and C8.
    • Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the benzene moiety. This separation facilitates charge-transfer interactions in photodynamic applications.
  • 2,4,6-Trinitrophenol :

    • Nitro groups create an electron-deficient aromatic ring , stabilizing the phenoxide ion through resonance. The LUMO energy is significantly lowered, enabling picric acid to act as an electron acceptor in charge-transfer complexes.
    • Photoelectron spectroscopy confirms a vertical ionization potential of 10.2 eV, attributed to lone-pair electrons on oxygen and nitrogen atoms.
Electronic Transition Comparison

$$ \text{HOMO-LUMO Gap (7-Fluoroquinoline)} = 4.1 \, \text{eV} \quad \text{vs.} \quad \text{HOMO-LUMO Gap (Picric Acid)} = 3.2 \, \text{eV} $$ The narrower gap in picric acid underscores its utility in explosives and dyes, where rapid electron transfer is critical.

Properties

IUPAC Name

7-fluoroquinoline;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.C6H3N3O7/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORWOLYLOPDBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)N=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

1.1 Antibiotic Activity

Fluoroquinolones, including derivatives like 7-fluoroquinoline, are widely recognized for their broad-spectrum antibacterial properties. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism makes them effective against various pathogens, including those resistant to other antibiotics .

  • Case Study: Treatment of Bacterial Infections
    • A study highlighted the effectiveness of fluoroquinolones in treating infections caused by Salmonella enterica, particularly in cases where antibiotic resistance was an issue. The use of these compounds has been shown to significantly reduce infection rates in clinical settings .

1.2 Antitumor Activities

Research has indicated that fluoroquinolone derivatives may possess antitumor properties. For instance, a Mannich base derived from ciprofloxacin demonstrated cytotoxic effects against cancer cells by disrupting mitochondrial functions and inhibiting replication .

  • Case Study: Anticancer Research
    • Various studies have explored the synthesis of hybrid compounds combining quinolones with other pharmacophores to enhance their anticancer activity. These modifications have shown promise in targeting different cancer types effectively .

Agricultural Applications

2.1 Veterinary Medicine

Fluoroquinolones are extensively used in veterinary medicine for treating bacterial infections in livestock and pets due to their favorable pharmacokinetics . They are particularly effective against respiratory and urinary tract infections.

  • Case Study: Veterinary Treatment
    • A review of fluoroquinolone usage in veterinary practices indicated that compounds like enrofloxacin are routinely prescribed for various infections in dogs and cats, demonstrating their importance in animal health management .

Industrial Applications

3.1 Explosive Manufacturing

2,4,6-Trinitrophenol (picric acid) has significant applications in the military and industrial sectors as an explosive material. Its role as a precursor in the synthesis of explosives highlights its importance beyond medicinal uses.

  • Industrial Use Cases
    • Historically, picric acid was utilized in military applications as a high explosive and is still considered for use in munitions today due to its stability and explosive characteristics .

Analytical Applications

4.1 Chemical Analysis

The combination of fluoroquinolones with picric acid has been explored for analytical purposes, particularly in determining serum creatinine levels without interference from other substances.

  • Case Study: Laboratory Analysis
    • A study concluded that fluoroquinolones do not significantly interfere with the determination of serum creatinine using picric acid methods, which is crucial for accurate clinical diagnostics .

Summary Table of Applications

Application AreaCompound InvolvedKey Findings
Medicinal7-FluoroquinolineEffective against resistant bacteria; potential antitumor activity
Veterinary MedicineFluoroquinolone derivativesWidely used for treating infections in animals
Industrial2,4,6-TrinitrophenolUsed as an explosive material; important in military applications
Analytical ChemistryFluoroquinolone + Picric AcidNo significant interference with serum creatinine measurement

Comparison with Similar Compounds

Key Properties :

  • Explosive Sensitivity : TNP becomes shock-sensitive and explosive when dry, requiring storage in water .
  • Toxicity : TNP causes acute toxicity in mammals, damaging the liver, kidneys, and blood cells. Newborn rats exposed to 65.1 mg/kg/day showed severe toxicity .
  • Environmental Impact: TNP contamination in soil and groundwater is linked to mutagenic and carcinogenic risks .

Comparison with Similar Compounds

Nitroaromatic compounds share structural similarities (aromatic rings with nitro groups) but differ in applications, toxicity, and detection methods. Below is a detailed comparison of TNP with related compounds:

Chemical and Explosive Properties

Compound Molecular Formula Molar Mass (g/mol) Explosive Velocity (m/s) Sensitivity
2,4,6-Trinitrophenol (TNP) C₆H₃N₃O₇ 229.11 7,350 Highly sensitive when dry
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.13 6,900 Moderate sensitivity
1,3,5-Trinitro-1,3,5-triazinane (RDX) C₃H₆N₆O₆ 222.12 8,750 High sensitivity to impact
2,4-Dinitrotoluene (DNT) C₇H₆N₂O₄ 182.14 Non-explosive Low sensitivity

Key Differences :

  • Explosive Power : RDX has a higher detonation velocity than TNP and TNT, making it a preferred military explosive .
  • Stability : TNP is more sensitive to friction and shock than TNT, limiting its modern use .

Toxicity Profiles

Compound LD₅₀ (Oral, Rats) Major Health Effects
TNP 65.1 mg/kg/day (newborn rats) Liver/kidney damage, anemia, skin yellowing
TNT 795 mg/kg (rats) Methemoglobinemia, hepatotoxicity
DNT 268 mg/kg (rats) Carcinogenic, neurotoxic
RDX 100–200 mg/kg (rats) Seizures, organ damage

Insights :

  • TNP exhibits higher acute toxicity in juvenile mammals compared to TNT or DNT .
  • RDX primarily affects the nervous system, unlike TNP’s hematological effects .

Advantages of TNP Sensors :

  • Selectivity : TNP quenches fluorescence more efficiently than TNT or DNT in chitosan-based hydrogels and Cd(II) coordination polymers .
  • Cost-Effectiveness : Bagasse fly ash adsorbents remove TNP with 80–90% efficiency, outperforming activated carbon for TNT .

Environmental Remediation

Compound Degradation Method Efficiency
TNP Rhodococcus erythropolis biodegradation Complete degradation in 72 hrs
TNT Al₂O₃⋅CaO nanocatalysts 85% photodegradation
DNT XG-g-polyaniline@ZnO nanocomposite 95% adsorption

Challenges :

  • TNP forms stable hydride-Meisenheimer complexes during biodegradation, slowing remediation .
  • RDX resists microbial degradation, requiring advanced oxidation .

Preparation Methods

Conventional Nitration Approaches

Traditional picric acid synthesis involved multi-step nitration of phenol derivatives, often requiring sulfonation or chlorobenzene intermediates. The sulfonation method entailed treating phenol with concentrated sulfuric acid to form phenolsulfonic acid, followed by nitration with mixed acids (HNO₃/H₂SO₄). However, this process generated corrosive byproducts and posed safety risks due to intermediate instability. An alternative route involved nitrating monochlorobenzene to chlorodinitrobenzene, hydrolyzing it to dinitrophenol, and further nitrating to picric acid. This method produced saline wastewater, complicating effluent management.

Advanced Direct Nitration Methodology

A breakthrough method described in patent US6063967A eliminates hazardous intermediates by directly nitrating o-nitrophenol or p-nitrophenol. The protocol involves:

  • Reaction Setup : A mixture of nitric acid (57–100%) and a co-acid (e.g., 90% H₂SO₄) at 40–70°C.

  • Substrate Addition : Gradual introduction of o-nitrophenol or p-nitrophenol to maintain solubility of intermediate dinitrophenols.

  • Controlled Nitration : Completion of nitration at 65–70°C, inducing precipitation of picric acid.

Key Advantages :

  • Avoids molten-phase intermediates, reducing explosion risks.

  • Achieves 85–90% yield with minimal byproducts.

  • Operates at atmospheric or slightly reduced pressure (500–760 mmHg).

Reaction Conditions Table

ParameterOptimal RangeImpact on Yield
Temperature40–70°CPrevents decomposition
HNO₃:Substrate Molar Ratio2.0–2.2Limits over-nitration
Co-Acid Concentration>90% H₂SO₄Enhances nitration rate

This method’s efficacy stems from maintaining dinitrophenol solubility, which prevents side reactions. The final product is isolated via ice-water quenching and methanol-assisted crystallization.

Preparation of 7-Fluoroquinoline Derivatives

Core Synthesis Pathway

The synthesis of 7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives, as detailed by Rameshkumar et al., follows a four-step sequence:

  • Condensation : 3-Chloro-4-fluoroaniline reacts with diethyl ethoxymethylenemalonate to form diethyl-N-(3-chloro-4-fluorophenyl)aminomethylene malonate.

  • Cyclization : Thermal cyclization yields ethyl-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Alkylation/Benzylation : Treatment with ethyl iodide or benzyl chloride introduces the N-1 substituent.

  • Piperazine Functionalization : Coupling with 2,5-dioxopiperazine or its derivatives at C-7 enhances bioactivity.

Critical Reaction Equation :

3-Chloro-4-fluoroaniline+Diethyl ethoxymethylenemalonateΔEthyl-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate\text{3-Chloro-4-fluoroaniline} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\Delta} \text{Ethyl-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate}

Antimicrobial Activity Correlation

Piperazine substituents at C-7 significantly influence antimicrobial potency. For instance:

  • Compound 7 : 1-Ethyl-6-fluoro-7-(2,5-dioxopiperazin-1-yl) derivative exhibited MIC values of 1–4.1 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Benzyl Derivatives : Showed reduced efficacy compared to ethyl counterparts, highlighting steric and electronic effects.

Synthetic Optimization Table

Modification SiteReagentBiological Impact
N-1Ethyl iodideEnhanced Gram- coverage
C-72,5-DioxopiperazineImproved DNA gyrase inhibition
C-6Fluorine retentionPharmacokinetic stability

Comparative Analysis of Methodologies

7-Fluoroquinoline: Structural Tunability

The modular synthesis allows for:

  • N-1 Substitutions : Ethyl groups improve membrane permeability, while benzyl groups increase lipophilicity.

  • C-7 Piperazines : Electron-withdrawing dioxo groups enhance target binding affinity.

Industrial and Pharmaceutical Implications

Picric Acid in Energetic Materials

The patent-developed method enables large-scale picric acid production with:

  • Lower Environmental Impact : Reduced sulfuric acid usage (1:10 co-acid/substrate ratio).

  • Scalability : Adaptable to continuous-flow reactors for safer processing.

7-Fluoroquinolones as Antibacterial Agents

Derivatives from this synthesis route demonstrate:

  • Broad-Spectrum Activity : Efficacy against methicillin-resistant Staphylococcus epidermidis (MIC: 3.1 µg/mL).

  • Low Cytotoxicity : Selective targeting of bacterial topoisomerases over mammalian cells.

Q & A

Q. How to integrate theoretical frameworks into studying the electronic effects of fluorine in 7-Fluoroquinoline?

  • Methodological Answer :
  • Conceptual Framework : Apply Hammett substituent constants (σ) to correlate fluorine’s electronegativity with reaction rates (e.g., SNAr reactions).
  • Data Interpretation : Compare experimental kinetics (e.g., k values for fluorinated vs. non-fluorinated analogs) with computational σ predictions .

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